(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the query compound, have been synthesized through a catalytic four-component reaction demonstrating a green approach to accessing pharmacologically significant structures with improved step economy and easy purification (Shi et al., 2018).
- Research into thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives has shown the versatility of 3-amino-4-cyano-2-thiophenecarboxamides as synthons, leading to novel synthetic pathways and potentially expanding the chemical space of thieno[3,2-d]pyrimidine derivatives for various applications (El-Meligie et al., 2020).
Biological Activity and Applications
- The synthesis of new pyrimidine and thiophene derivatives has been associated with antibacterial and anti-inflammatory activities, indicating the potential therapeutic use of compounds within this chemical class (Lahsasni et al., 2018).
- Thieno[2,3-d]pyrimidine derivatives have shown significant antiproliferative activities against various cancer cell lines, suggesting their application in cancer research and therapy. The study on 6-Cinnamoyl-4-arylaminothienopyrimidines highlights their cytotoxic potential and provides insights into their mechanism of action, including apoptosis induction and cell cycle arrest (Toolabi et al., 2019).
Fluorescence Binding Studies
- p-Hydroxycinnamic acid amides, including compounds structurally related to thieno[3,2-d]pyrimidines, have been synthesized and investigated for their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These findings may offer foundational knowledge for the development of fluorescent probes or drug delivery systems (Meng et al., 2012).
Properties
IUPAC Name |
(E)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(4-3-11-2-1-8-21-11)16-6-7-18-10-17-12-5-9-22-14(12)15(18)20/h1-5,8-10H,6-7H2,(H,16,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGFWIIPUEDDB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.